2-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a piperidine ring attached to a sulfonyl group, which is further connected to a phenyl ring. The phenyl ring is substituted with a hydroxyl group, making it a phenol derivative. This unique structure imparts various chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol typically involves the reaction of 4-(piperidin-1-ylsulfonyl)benzene with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Bases like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols and sulfonamides.
Scientific Research Applications
2-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to inhibit certain enzymes and proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. By binding to the active site of DHFR, it prevents the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate, thereby inhibiting cell proliferation . Additionally, the compound may interact with other proteins and pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
- 2-[4-(Morpholin-1-ylsulfonyl)phenyl]phenol
- 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]phenol
- 2-[4-(Piperazin-1-ylsulfonyl)phenyl]phenol
Comparison: Compared to its analogs, 2-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol exhibits unique properties due to the presence of the piperidine ring. This structural feature enhances its binding affinity to certain enzymes and proteins, making it a more potent inhibitor. Additionally, the compound’s solubility and stability may differ from its analogs, influencing its suitability for various applications .
Properties
IUPAC Name |
2-(4-piperidin-1-ylsulfonylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c19-17-7-3-2-6-16(17)14-8-10-15(11-9-14)22(20,21)18-12-4-1-5-13-18/h2-3,6-11,19H,1,4-5,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNPCHGJCPVXDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683655 |
Source
|
Record name | 4'-(Piperidine-1-sulfonyl)[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261922-14-8 |
Source
|
Record name | 4'-(Piperidine-1-sulfonyl)[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.